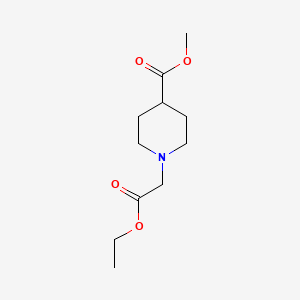

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXJQTPUYGQXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304444 | |

| Record name | methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95566-71-5 | |

| Record name | methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Synthetic Routes and Functional Group Reactivity

The compound contains two ester groups (methyl and ethoxy-oxoethyl) and a piperidine ring, which govern its reactivity:

Key Functional Groups

-

Methyl ester : Participates in hydrolysis, transesterification, and nucleophilic substitution.

-

Ethoxy-oxoethyl group : Prone to reduction, oxidation, and conjugate addition.

-

Piperidine ring : Enables alkylation, acylation, and participation in multi-component reactions.

Hydrolysis Reactions

-

Acidic Hydrolysis : Cleavage of the methyl ester yields 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylic acid.

-

Basic Hydrolysis : Produces sodium carboxylate intermediates under alkaline conditions .

Reduction

-

Ethoxy-oxoethyl group : Reduction with LiAlH₄ converts the ketone to a secondary alcohol, forming methyl 1-(2-ethoxy-2-hydroxyethyl)piperidine-4-carboxylate.

-

Ester groups : Full reduction yields diols or amines under strong reducing conditions .

Multi-Component Reactions

The piperidine ring participates in cycloadditions and annulations:

-

Example : Reaction with dialkyl acetylenedicarboxylates and N-substituted maleimides forms fused polycyclic structures (e.g., pyrroloindolizines) under refluxing ethanol .

Experimental Data and Conditions

*DMAD = Dimethyl acetylenedicarboxylate

Stability and Side Reactions

-

Ester Hydrolysis : Competing hydrolysis of ethoxy-oxoethyl groups occurs under prolonged acidic/basic conditions .

-

Racemization : Observed at the piperidine ring’s stereocenter during high-temperature reactions .

Industrial and Research Implications

Scientific Research Applications

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is a chemical compound with applications in scientific research . Its molecular formula is C11H19NO4, and it has a molecular weight of 229.27 g/mol .

Basic Information

- CAS Number : 95566-71-5

- Molecular Weight : 229.27 g/mol

- IUPAC Name : this compound

- Synonyms : Includes this compound, 4-(methoxycarbonyl)-1-Piperidineacetic acid ethyl ester

Scientific Research Applications

While specific case studies and comprehensive data tables for this compound are not detailed in the search results, information on similar compounds and related research areas can provide insight:

- Building Block in Synthesis : Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, a similar compound, is used as a building block in the synthesis of complex organic molecules.

- Potential Pharmaceutical Applications : Similar piperidine derivatives are evaluated for antimicrobial and antifungal activities, suggesting potential applications in drug development.

- Mcl-1 Inhibitors : Research on tricyclic 2-indole carboxylic acid inhibitors, which target Mcl-1 (a protein associated with tumor development), involves compounds with piperidine moieties, indicating the relevance of piperidine derivatives in cancer research .

First Aid Measures

General first aid measures for handling this compound, based on general chemical handling practices, include :

- Inhalation : Move the person to fresh air; if not breathing, provide artificial respiration and consult a physician .

- Skin Contact : Wash off with soap and plenty of water, and consult a physician .

- Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .

- Ingestion : Rinse mouth with water and consult a physician. Do not give anything by mouth to an unconscious person .

Mechanism of Action

The mechanism of action of Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that exert their effects by binding to target proteins and altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Methyl 1-(4-fluorophenethyl)piperidine-4-carboxylate (CAS: 175278-29-2)

- Structure : Substitution of the 2-ethoxy-2-oxoethyl group with a 4-fluorophenethyl moiety.

- This modification increases molecular weight (MW: ~265 g/mol) and lipophilicity compared to the target compound .

Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate (CAS: 1245824-01-4)

- Structure : Replacement of the ethoxy-oxoethyl group with a 2,2-difluoroethyl chain.

- Impact : Fluorine atoms enhance metabolic stability and electronegativity, reducing susceptibility to oxidative degradation. The MW decreases to 207.22 g/mol , and the compound exhibits higher polarity due to C-F bonds .

Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 40112-93-4)

- Structure : Incorporation of a benzyl carbamate group at the 1-position and an ethylidene moiety at the 4-position.

- This derivative is heavier (MW: 289.33 g/mol) and less soluble in aqueous media .

Key Observations :

Pharmacological and Physicochemical Properties

Analysis :

- Carfentanil (methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) demonstrates how bulky aromatic substituents (phenylethyl, propanoylamino) enhance opioid receptor binding but reduce metabolic stability .

- The target compound’s ethoxy-oxoethyl group balances lipophilicity and polarity, making it suitable for CNS penetration without extreme receptor affinity.

Biological Activity

Overview

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a piperidine ring and an ethoxy group, suggests diverse biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.27 g/mol. The compound features a piperidine ring, which is known for its neuroactive properties, potentially influencing neurotransmitter systems.

This compound exhibits its biological activity primarily through alkylation mechanisms. It acts as a nucleophile, capable of forming covalent bonds with electrophilic sites on target proteins. This mode of action has been linked to the antibacterial properties observed in related compounds.

Target Interactions

Research indicates that this compound may interact with specific enzyme-substrate complexes, making it useful in biochemical assays. The alkylation activity is particularly significant in the context of enzyme inhibition and modulation of signaling pathways.

Antibacterial Properties

Several studies have highlighted the antibacterial potential of piperidine derivatives, including this compound. It has shown efficacy against various bacterial strains, suggesting its role as a candidate for developing new antibiotics.

Neuroactive Effects

Due to the presence of the piperidine structure, there is interest in exploring its neuroactive properties. Preliminary investigations suggest that it may influence neurotransmitter systems, although further research is necessary to elucidate these effects fully.

Case Studies

- Antibacterial Evaluation : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Neuroprotective Studies : A study examining various piperidine derivatives reported that some compounds within this class exhibited protective effects against oxidative stress in neuronal cell lines. This suggests potential applications in neurodegenerative disease models .

Applications in Scientific Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Pharmaceutical Compounds : Utilized as an intermediate in synthesizing various therapeutic agents.

- Biochemical Probes : Employed in studies assessing enzyme interactions and substrate specificity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 1-Boc-4-(2-methoxy-2-oxoethyl)piperidine | Boc protection; methoxy group | Moderate antibacterial activity | |

| Ethyl 1-(2-hydroxyethyl)piperidine | Hydroxy substituent; no carbonyl | Lower neuroactivity compared to methyl derivative |

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is synthesized via a two-step process:

Esterification : 4-Piperidinecarboxylic acid is reacted with ethanol under HCl catalysis to form ethyl piperidine-4-carboxylate. Excess ethanol and HCl are removed by evaporation.

Alkylation : The intermediate is treated with ethyl chloroacetate in the presence of sodium carbonate to introduce the 2-ethoxy-2-oxoethyl group. Key parameters include maintaining a pH >8 during alkylation and avoiding excessive heat to prevent ester hydrolysis .

- Alternative Route : Ethyl isonipecotate can react with 1-bromo-2-chloroethane under basic conditions, though this method may require rigorous purification to remove halogenated byproducts .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% ideal).

- Spectroscopy : High-resolution mass spectrometry (HRMS) via Q Exactive Orbitrap instruments provides accurate mass confirmation (e.g., expected [M+H]+: 273.1473) .

- NMR : ¹H and ¹³C NMR in CDCl₃ should resolve characteristic signals:

- Ethoxy group: δ 1.25 (t, 3H), 4.15 (q, 2H).

- Piperidine ring: δ 2.75–3.10 (m, 4H) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4 toxicity).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., SHELX) aid in resolving structural ambiguities during crystallographic studies of derivatives?

- Methodological Answer :

- SHELX Suite : Use SHELXL for refining small-molecule crystal structures. For piperidine derivatives, constrain torsion angles of the ethoxy group during refinement to reduce noise.

- High-Resolution Data : SHELXE is robust for experimental phasing of twinned crystals, critical for resolving conformational flexibility in the 2-ethoxy-2-oxoethyl side chain .

- Example Workflow :

Collect data at 100K with Mo-Kα radiation.

Solve structure via direct methods (SHELXT).

Refine with SHELXL using Hirshfeld atom refinement (HAR) for accurate H-atom positioning .

Q. What are the common side products in the synthesis of this compound, and how can they be minimized?

- Methodological Answer :

- Byproducts :

- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate : Forms if residual 1-bromo-2-chloroethane is present. Monitor via GC-MS (retention time: ~8.2 min).

- Hydrolysis Products : Detectable as carboxylic acid derivatives (δ 10–12 ppm in ¹H NMR) if reaction pH drops below 6.

- Mitigation :

- Use anhydrous sodium carbonate to maintain basic conditions.

- Employ Schlenk-line techniques to exclude moisture .

Q. What strategies can optimize the compound’s stability during long-term storage for pharmacological studies?

- Methodological Answer :

- Storage Conditions :

- Temperature: –20°C in amber vials to prevent light-induced degradation.

- Solvent: Store in dry acetonitrile (not DMSO) to avoid hygroscopic decomposition.

- Stability Monitoring :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products (e.g., ester hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.